molecular formula C10H13ClN2O2 B1316972 2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide CAS No. 125335-75-3

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide

Cat. No. B1316972
M. Wt: 228.67 g/mol
InChI Key: XUNNDARJVVJAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide” is a chemical compound with the molecular formula C11H14ClNO2 . It is also known as a type of benzamide . This compound is mentioned in a patent application for KIF18A inhibitors . The compounds in this patent are capable of modulating KIF18A protein, influencing the process of cell cycle and cell proliferation to treat cancer and cancer-related diseases .

Scientific Research Applications

Herbicide Development and Agricultural Chemistry

Research has highlighted the use of nicotinamide derivatives, including compounds structurally related to "2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide," in the synthesis of novel herbicides. These compounds exhibit significant herbicidal activity against a range of plant species. For instance, a study presented the synthesis and herbicidal activity evaluation of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, showing excellent herbicidal activity against certain weeds (Chen Yu et al., 2021). Another study focused on the sustainable design of ionic forms of Vitamin B3, used as environmentally friendly agrochemicals, demonstrating the potential of nicotinamide derivatives in agriculture (W. Stachowiak et al., 2022).

Molecular Structure and Crystallography

The structural characterization of compounds similar to "2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide" has been a subject of interest, with studies reporting on the crystal structures of nicotinamide derivatives. These findings are essential for understanding the chemical and physical properties of such compounds, which can be pivotal in designing new materials and pharmaceuticals (M. D. de Souza et al., 2005).

Drug Development and Pharmaceutical Applications

Nicotinamide derivatives have been explored for their pharmaceutical potential, including as antimicrobial agents, in drug synthesis, and as components in co-crystal formation to improve drug properties. For instance, the synthesis of nevirapine, an anti-infective agent, involved a compound structurally similar to "2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide," showcasing the role of such compounds in medicinal chemistry (Hu Yong-an, 2012).

properties

IUPAC Name

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,6-14)13-9(15)7-4-3-5-12-8(7)11/h3-5,14H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNNDARJVVJAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide

Synthesis routes and methods

Procedure details

134 ml (1.4 mole) of 2-amino 2-methyl propanol are dissolved in 600 ml of a dichloroethane/tetrahydrofuran mixture (85/15 v/v) and the solution is cooled in an ice/sodium chloride bath. 70.4 g (0.4 mole) of 2-chloro nicotinic acid chloride, prepared as described in Example 1 and dissolved in 770 ml of a dichloromethane/tetrahydrofuran mixture (85/15 v/v) are added such that the temperature is maintained at or below 0° C.
Quantity
134 mL
Type
reactant
Reaction Step One
Name
dichloroethane tetrahydrofuran
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
70.4 g
Type
reactant
Reaction Step Two
Name
dichloromethane tetrahydrofuran
Quantity
770 mL
Type
solvent
Reaction Step Three

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